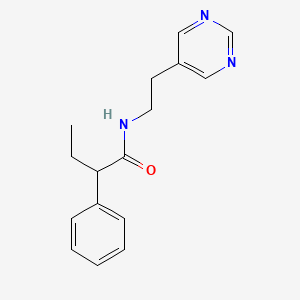

2-phenyl-N-(2-(pyrimidin-5-yl)ethyl)butanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-phenyl-N-(2-(pyrimidin-5-yl)ethyl)butanamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Chemical Reactions Analysis

The chemical reactions involving “2-phenyl-N-(2-(pyrimidin-5-yl)ethyl)butanamide” are not well-documented . Pyrimidine moieties are known to exhibit a wide range of pharmacological activities and are often used in medicinal chemistry .科学的研究の応用

- Pyrimidines, including derivatives like “2-phenyl-N-(2-(pyrimidin-5-yl)ethyl)butanamide,” have been studied for their anti-inflammatory properties . These compounds inhibit key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, and certain interleukins.

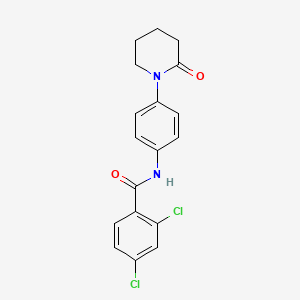

- The presence of a chlorine atom at position 2 and a carboxamide moiety at position 5 enhances the anti-inflammatory effect .

Anti-Inflammatory Effects

Temporary Directing Group (TDG)

Safety and Hazards

将来の方向性

The future directions for research on “2-phenyl-N-(2-(pyrimidin-5-yl)ethyl)butanamide” could involve further exploration of its potential pharmacological activities . For example, similar compounds have been identified as potent and ion channel selective inhibitors with robust efficacy in preclinical studies .

作用機序

Target of Action

It’s worth noting that compounds with a pyrimidine core, such as this one, have been found to exhibit a wide range of biological activities . They are known to interact with various enzymes and receptors, playing crucial roles in numerous biological processes .

Mode of Action

Pyrimidine derivatives are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds with key amino acid residues in the target proteins .

Biochemical Pathways

Pyrimidine derivatives are known to be involved in a wide range of biochemical pathways, including dna synthesis, signal transduction, and various metabolic processes .

Result of Action

Pyrimidine derivatives are known to have a wide range of biological activities, including antiproliferative, antimicrobial, anti-inflammatory, and analgesic activities .

特性

IUPAC Name |

2-phenyl-N-(2-pyrimidin-5-ylethyl)butanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O/c1-2-15(14-6-4-3-5-7-14)16(20)19-9-8-13-10-17-12-18-11-13/h3-7,10-12,15H,2,8-9H2,1H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYGOBJFGEWKZKZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NCCC2=CN=CN=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-phenyl-N-(2-(pyrimidin-5-yl)ethyl)butanamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Methyl-7-[3-(4-methylpyrimidin-2-yl)sulfanylpropyl]-8-morpholin-4-ylpurine-2,6-dione](/img/structure/B2369687.png)

![3-(1,3-benzodioxol-5-yl)-5-[1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2369689.png)

![3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(2-ethylphenyl)propanamide](/img/structure/B2369691.png)

![4-chloro-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2369694.png)

![2-(2-hydroxyethyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B2369698.png)

![(E)-1-ethyl-N-(3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-5-carboxamide](/img/structure/B2369699.png)

![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(4-methoxyphenyl)ethanone](/img/structure/B2369700.png)

![1'-Allyl-5'-methylspiro[[1,3]dioxane-2,3'-indolin]-2'-one](/img/structure/B2369703.png)

![1,2-diamino-N-(4-methylbenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2369704.png)

![2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2369705.png)